4,5-dimethyloctanoic Acid
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Overview
Description
4,5-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2 It is a branched-chain fatty acid that is structurally characterized by the presence of two methyl groups at the 4th and 5th positions of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of biocatalysts to achieve regioselective methylation. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acid chlorides, which can further react to form esters or amides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: SOCl2, alcohols, amines
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Acid chlorides, esters, amides
Scientific Research Applications
4,5-Dimethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel drugs targeting metabolic disorders.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4,5-dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic processes. The exact pathways and targets are subject to ongoing research, but its structural similarity to other fatty acids suggests it may play a role in lipid metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl groups at the 4th and 5th positions.
2,4-Dimethylpentanoic acid: Another branched-chain fatty acid with different methyl group positions.
3,5-Dimethylhexanoic acid: Similar in structure but with methyl groups at the 3rd and 5th positions.
Uniqueness
4,5-Dimethyloctanoic acid is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
102877-57-6 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,5-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-8(2)9(3)6-7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
XDXGYWWRGNESEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CCC(=O)O |
Origin of Product |
United States |
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